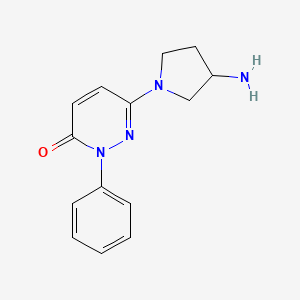
6-(3-Aminopyrrolidin-1-yl)-2-phenylpyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-Aminopyrrolidin-1-yl)-2-phenylpyridazin-3(2H)-one is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound features a pyridazinone core, which is known for its diverse biological activities. The presence of the aminopyrrolidine and phenyl groups further enhances its potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Aminopyrrolidin-1-yl)-2-phenylpyridazin-3(2H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyridazinone core, followed by the introduction of the aminopyrrolidine and phenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles are often employed to enhance sustainability.
Chemical Reactions Analysis
Types of Reactions
6-(3-Aminopyrrolidin-1-yl)-2-phenylpyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Conditions vary depending on the type of substitution, but typical reagents include halides, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
6-(3-Aminopyrrolidin-1-yl)-2-phenylpyridazin-3(2H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research focuses on its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(3-Aminopyrrolidin-1-yl)-2-phenylpyridazin-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways such as signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
6-(3-Aminopyrrolidin-1-yl)-2-phenylpyridazin-3(2H)-one: Unique due to its specific substitution pattern and biological activities.
Pyridazinone Derivatives: Share the pyridazinone core but differ in substituents, leading to varied properties.
Aminopyrrolidine Compounds: Contain the aminopyrrolidine group, contributing to their pharmacological potential.
Uniqueness
This compound stands out due to its combination of the pyridazinone core with aminopyrrolidine and phenyl groups, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C14H16N4O |
|---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
6-(3-aminopyrrolidin-1-yl)-2-phenylpyridazin-3-one |
InChI |
InChI=1S/C14H16N4O/c15-11-8-9-17(10-11)13-6-7-14(19)18(16-13)12-4-2-1-3-5-12/h1-7,11H,8-10,15H2 |
InChI Key |
QHPOOMNOIQJENQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1N)C2=NN(C(=O)C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


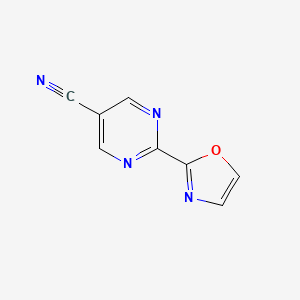
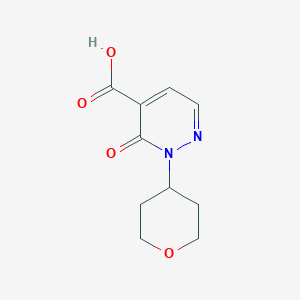




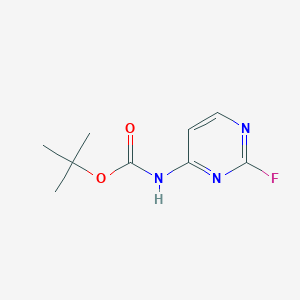

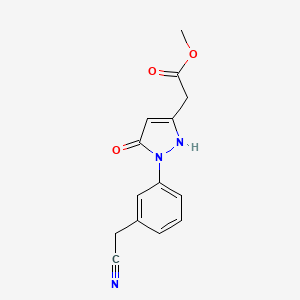


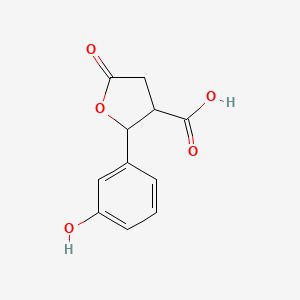

![calcium;2-[4-(carboxylatomethyl)-10-(carboxymethyl)-7-[(2R,3S)-1,3,4-trihydroxybutan-2-yl]-1,4,7,10-tetrazacyclododec-1-yl]acetate](/img/structure/B11786347.png)
